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Abstract
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical

transducer of signaling pathways downstream of various receptor tyrosine kinases. Its role in

regulating cell proliferation, differentiation, and survival has made it a compelling target in

oncology. SHP844 is a novel allosteric inhibitor of SHP2 that operates through a unique

mechanism of action. Unlike inhibitors that target the active site, SHP844 binds to a distinct,

secondary allosteric pocket at the interface of the N-terminal SH2 and the protein tyrosine

phosphatase (PTP) domains. This binding stabilizes the auto-inhibited conformation of SHP2,

preventing its activation and subsequent downstream signaling. This technical guide provides

an in-depth overview of SHP844, including its biochemical and cellular activity, detailed

experimental protocols for its characterization, and a summary of its effects on the MAPK

signaling pathway.

Introduction to SHP2 and Allosteric Inhibition
SHP2 consists of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central

PTP catalytic domain, and a C-terminal tail.[1][2] In its inactive state, the N-SH2 domain binds

to the PTP domain, sterically blocking the active site.[2] Activation of SHP2 occurs upon

binding of the SH2 domains to phosphotyrosine residues on upstream signaling partners,

which induces a conformational change that releases the N-SH2 domain from the PTP domain,

thereby exposing the catalytic site.[3]
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Allosteric inhibitors of SHP2, such as SHP099 and SHP844, function by stabilizing the closed,

auto-inhibited conformation of the enzyme.[2][4] This mechanism offers a high degree of

selectivity over other phosphatases, as the allosteric binding sites are unique to SHP2.

SHP844: A Second-Site Allosteric Inhibitor
SHP844 was identified through screening efforts aimed at discovering novel mechanisms for

SHP2 inhibition.[4] It represents a class of inhibitors that bind to a previously unexplored

allosteric site, distinct from the pocket occupied by well-characterized inhibitors like SHP099.[2]

[4]

Mechanism of Action
X-ray crystallography has revealed that SHP844 binds to a cleft formed at the interface of the

N-terminal SH2 and PTP domains.[4] This binding event stabilizes the auto-inhibited

conformation of SHP2, locking the enzyme in an inactive state. A remarkable finding is that

SHP844 and SHP099 can bind simultaneously to their respective allosteric sites, leading to

cooperative biochemical inhibition and enhanced downstream pathway modulation.[4]

Quantitative Data for SHP844
The following table summarizes the key quantitative data for SHP844 in biochemical and

cellular assays.

Parameter Value Assay Type Notes

IC50 18.9 µM
Biochemical Inhibition

Assay

Inhibition of SHP2

phosphatase activity.

[5]

Cellular Activity
43% reduction of

DUSP6 mRNA

Cellular Assay (KYSE-

520 cells)

At a concentration of

30 µM.[6]

Signaling Pathways and Experimental Workflows
SHP2 and the RAS-MAPK Signaling Pathway
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SHP2 is a critical positive regulator of the RAS-MAPK (mitogen-activated protein kinase)

signaling pathway.[7] Upon activation by growth factors, receptor tyrosine kinases (RTKs)

become phosphorylated, creating docking sites for adaptor proteins like Grb2. SHP2 is

recruited to these signaling complexes and, upon activation, dephosphorylates specific

substrates, leading to the activation of Ras and the subsequent phosphorylation cascade of

Raf, MEK, and ERK.[7] Activated ERK can then translocate to the nucleus to regulate gene

expression, promoting cell proliferation and survival. Allosteric inhibition of SHP2 by SHP844
prevents this cascade, leading to a reduction in p-ERK levels and the expression of

downstream target genes like DUSP6.[4]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4",

fontcolor="#202124"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS

[label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; SHP2 [label="SHP2",

fillcolor="#F1F3F4", fontcolor="#202124"]; Ras_GDP [label="Ras-GDP\n(inactive)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Ras_GTP [label="Ras-GTP\n(active)",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#F1F3F4",

fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK

[label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; pERK [label="p-ERK",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SHP844 [label="SHP844",

shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> Grb2 [label=" recruits"]; Grb2 -> SOS; Grb2 -> SHP2; SOS -> Ras_GDP

[label=" activates"]; Ras_GDP -> Ras_GTP; SHP2 -> Ras_GTP [style=dashed, arrowhead=tee,

label=" dephosphorylates\ninhibitory sites on\nRas activators"]; Ras_GTP -> Raf; Raf -> MEK;

MEK -> ERK; ERK -> pERK; pERK -> Proliferation [label=" promotes"]; SHP844 -> SHP2

[arrowhead=tee, color="#EA4335", label=" inhibits"];

// Invisible edges for alignment {rank=same; Grb2; SOS; SHP2;} {rank=same; Ras_GDP;

Ras_GTP;} } .dot Caption: SHP2-mediated activation of the RAS-MAPK pathway and its

inhibition by SHP844.

Experimental Workflow for SHP844 Characterization
The characterization of SHP844 involves a series of biochemical and cellular assays to

determine its potency, mechanism of action, and cellular effects.
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// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

biochemical [label="Biochemical Assays", fillcolor="#F1F3F4", fontcolor="#202124"]; ic50

[label="IC50 Determination\n(Phosphatase Assay)", shape=note, fillcolor="#FFFFFF",

fontcolor="#202124"]; binding [label="Binding Affinity\n(SPR/CETSA)", shape=note,

fillcolor="#FFFFFF", fontcolor="#202124"]; cellular [label="Cellular Assays",

fillcolor="#F1F3F4", fontcolor="#202124"]; cell_viability [label="Cell Viability/Proliferation\n(e.g.,

MTT Assay)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; pathway [label="MAPK

Pathway Modulation\n(Western Blot for p-ERK,\nqRT-PCR for DUSP6)", shape=note,

fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse,

fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> biochemical; biochemical -> ic50; biochemical -> binding; biochemical ->

cellular; cellular -> cell_viability; cellular -> pathway; pathway -> end; } .dot Caption: General

experimental workflow for the characterization of SHP844.

Experimental Protocols
Recombinant SHP2 Expression and Purification

Vector: Full-length human PTPN11 (residues 1-594) can be cloned into a suitable expression

vector (e.g., pGEX or pET series) with an N-terminal affinity tag (e.g., GST or His6).

Expression: The construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) overnight.

Purification:

Cells are harvested by centrifugation and lysed by sonication in a buffer containing

protease inhibitors.

The lysate is cleared by centrifugation, and the supernatant is applied to an affinity

chromatography column (e.g., glutathione-sepharose for GST-tagged protein or Ni-NTA for

His-tagged protein).

The column is washed extensively, and the protein is eluted.
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If necessary, the affinity tag is cleaved by a specific protease (e.g., thrombin or TEV

protease).

A final purification step using size-exclusion chromatography is performed to obtain highly

pure and monomeric SHP2.

SHP2 Biochemical Inhibition Assay
This assay measures the ability of SHP844 to inhibit the phosphatase activity of SHP2.

Materials:

Purified recombinant full-length SHP2.

A dually phosphorylated peptide substrate, such as one derived from insulin receptor

substrate 1 (IRS-1), to activate SHP2.[3]

A fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate

(DiFMUP).[7]

Assay buffer: e.g., 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-

20.[7]

384-well black plates.

Fluorescence plate reader.

Procedure:

Prepare a working solution of SHP2 (e.g., 0.5 nM final concentration) in the assay buffer.

[7]

To activate wild-type SHP2, pre-incubate the enzyme with the IRS-1 phosphopeptide.[3]

Serially dilute SHP844 in DMSO and then in the assay buffer.

In a 384-well plate, add the SHP2/IRS-1 complex and the diluted SHP844. Incubate for a

defined period (e.g., 30 minutes) at room temperature.
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Initiate the phosphatase reaction by adding DiFMUP to a final concentration corresponding

to its Km value for SHP2.[7]

Measure the fluorescence intensity at appropriate excitation and emission wavelengths

(e.g., 355 nm excitation and 460 nm emission for DiFMUP) over time.

Calculate the initial reaction velocities and plot them against the inhibitor concentration to

determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the direct binding of a ligand to its target protein

in a cellular environment.

Materials:

Cells expressing the target protein (e.g., KYSE-520).

SHP844.

PBS and lysis buffer with protease and phosphatase inhibitors.

PCR tubes or a thermal cycler.

Equipment for protein quantification (e.g., Western blotting apparatus).

Procedure:

Treat cultured cells with either vehicle (DMSO) or SHP844 at the desired concentration for

a specific time (e.g., 1 hour).

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

Aliquot the cell suspension into PCR tubes.

Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3

minutes) using a thermal cycler, followed by cooling.[8]

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
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Separate the soluble fraction (containing stabilized protein) from the precipitated,

denatured protein by centrifugation.

Analyze the amount of soluble SHP2 in the supernatant by Western blotting using a

specific anti-SHP2 antibody.

A shift in the melting curve to a higher temperature in the presence of SHP844 indicates

target engagement.[8]

KYSE-520 Cellular Assay for MAPK Pathway Inhibition
This assay assesses the effect of SHP844 on the downstream MAPK signaling pathway in a

relevant cancer cell line.

Cell Culture:

Culture KYSE-520 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum

and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Treatment:

Seed KYSE-520 cells in appropriate culture plates (e.g., 6-well plates).

Once the cells reach a suitable confluency (e.g., 70-80%), treat them with varying

concentrations of SHP844 or vehicle (DMSO) for a specified time (e.g., 24 hours).

Analysis of DUSP6 mRNA Levels (qRT-PCR):

After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini

Kit, Qiagen).

Synthesize cDNA from the RNA using a reverse transcription kit.

Perform quantitative real-time PCR (qRT-PCR) using primers specific for DUSP6 and a

housekeeping gene (e.g., GAPDH or ACTB) for normalization.

Calculate the relative expression of DUSP6 mRNA using the ΔΔCt method.[4]
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Analysis of p-ERK Levels (Western Blotting):

After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose

membrane.

Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK1/2),

total ERK (t-ERK), and a loading control (e.g., β-actin or GAPDH).

Incubate with appropriate HRP-conjugated secondary antibodies and detect the signals

using an enhanced chemiluminescence (ECL) system.

Quantify the band intensities to determine the ratio of p-ERK to t-ERK.

Conclusion
SHP844 represents an important tool for studying the biology of SHP2 and the consequences

of its inhibition. Its unique mechanism of binding to a second allosteric site opens up new

avenues for therapeutic intervention, including the potential for dual allosteric inhibition to

achieve enhanced efficacy. The data and protocols presented in this guide provide a

comprehensive resource for researchers working on the development and characterization of

SHP2 inhibitors. Further investigation into the in vivo efficacy and pharmacokinetic properties of

SHP844 and its analogs is warranted to fully assess its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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